molecular formula C16H15N3O2 B7074353 N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylpropanamide

N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylpropanamide

Cat. No.: B7074353
M. Wt: 281.31 g/mol
InChI Key: NVNKGYMTCPZVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylpropanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes an oxazole ring fused to a pyridine ring, with a phenylpropanamide group attached. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10(12-6-4-3-5-7-12)15(20)18-13-8-14-11(2)19-21-16(14)17-9-13/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNKGYMTCPZVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)NC(=O)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylpropanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the consistent quality of the product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters, leading to high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific conditions under which the reactions are carried out .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylpropanamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, such as antimicrobial and anticancer properties. In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, in the industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylpropanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylpropanamide can be compared with other similar compounds, such as other oxazole and pyridine derivatives. These compounds share some structural similarities but may differ in their chemical and biological properties. For example, thiazolo[5,4-b]pyridine derivatives are known for their potent phosphoinositide 3-kinase inhibitory activity, which may not be a characteristic of this compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.